2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine
Description
Properties
Molecular Formula |
C7H10ClN3O2S |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
2-(6-chloro-2-methylsulfonylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C7H10ClN3O2S/c1-14(12,13)7-10-5(2-3-9)4-6(8)11-7/h4H,2-3,9H2,1H3 |
InChI Key |
YKJVGPOGMBFZAK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)CCN |
Origin of Product |
United States |
Preparation Methods
Chlorination of 4,6-Dihydroxyl-2-methylthiopyrimidine
The initial step involves converting 4,6-dihydroxyl-2-methylthiopyrimidine to 2-methylthio-4,6-dichloropyrimidine using phosphorus oxychloride (POCl₃) .
This step ensures complete conversion by avoiding competing side reactions.
Oxidation to Methylsulfonyl Group
The methylthio group is oxidized to methylsulfonyl using hydrogen peroxide (H₂O₂) or oxone (2KHSO₅·KHSO₄·K₂SO₄) .
| Oxidizing Agent | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| H₂O₂ (50%) | Na₂WO₄·2H₂O catalyst, 25°C | 95% | >99% | |
| Oxone | MeOH/H₂O, 0°C → RT | 85–90% | 98–99% |
The reaction mechanism involves electrophilic attack on the sulfur atom, followed by deprotonation and oxidation.
Nucleophilic Substitution with Ethanamine
The chlorine atom at position 6 is replaced by ethanamine via SₙAr (Nucleophilic Aromatic Substitution) .
Reaction Optimization
Key parameters :
Mechanistic Insights
-
Chemoselectivity : Chlorine at position 6 is more electrophilic than sulfone, directing substitution.
-
Steric Effects : Bulky bases (e.g., NaH) favor mono-substitution over di-substitution.
Purification and Characterization
Spectroscopic Data
Comparative Analysis of Methods
Oxidation Pathways
Substitution Protocols
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through mitochondrial pathways, making it a candidate for anticancer drug development .
Table 1: Summary of Anticancer Activity
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related compounds .
Table 2: Antimicrobial Efficacy
Case Study 1: Cytotoxicity in Cancer Cells
A study conducted on various cancer cell lines revealed that the compound exhibited selective toxicity towards malignant cells while sparing normal cells. The research highlighted the potential for developing this compound as an effective anticancer agent through further optimization and testing .
Case Study 2: Antimicrobial Activity Assessment
In a comparative study published in MDPI, researchers evaluated the antimicrobial efficacy of several pyrimidine derivatives, including those related to 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine. The findings indicated that modifications to the methylsulfonyl group significantly enhanced antimicrobial potency against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Substituents
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Functional Differences
Receptor Binding Affinity: Target Compound: Limited direct data, but sulfonyl groups generally enhance receptor binding via polar interactions. For comparison, Compound 10 (a methylthio analog from ) exhibits high hA2A receptor affinity (0.22 nM) but suffers from metabolic instability . Methylthio Analog: Reduced oxidative stability; thioethers are metabolized to sulfoxides/sulfones, altering activity .
Metabolic Stability :
- The methylsulfonyl group in the target compound likely improves metabolic stability compared to methylthio analogs. For example, Compound 10 () showed suboptimal stability in liver microsomes, whereas sulfonyl derivatives resist oxidative metabolism .
Solubility and Lipophilicity :
Biological Activity
2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine, identified by its CAS number 1824077-15-7, is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties and antimicrobial effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine is with a molecular weight of 219.69 g/mol. The compound features a pyrimidine ring substituted with a chloro and methylsulfonyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects.
Case Study: Inhibition of V600EBRAF
A study focused on the design and synthesis of pyrimidine derivatives indicated that compounds similar to 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine exhibited substantial inhibition of the V600EBRAF kinase, a target in melanoma treatment. The results showed that certain derivatives had an IC50 value as low as 0.49 µM, indicating potent activity against this target .
| Compound | IC50 (µM) | Cell Lines Tested | % Inhibition |
|---|---|---|---|
| 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine | TBD | HeLa, T-47D | TBD |
| Derivative A | 0.49 | Various | 98% |
| Derivative B | TBD | Renal cancer | 45% |
Mechanistic studies suggest that the compound may induce cell cycle arrest in cancer cells. Specifically, flow cytometric analysis revealed that treatment with the compound increased the S-phase population while decreasing the G2-phase population in T-47D cells, suggesting an interference with DNA replication processes .
Antimicrobial Activity
In addition to anticancer properties, compounds related to 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine have shown promising antimicrobial activity. A study assessing various pyrimidine derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
The following table summarizes the antimicrobial activities observed:
| Compound | Target Organism | MIC (µg/mL) | Remarks |
|---|---|---|---|
| 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine | E. coli | TBD | Effective |
| Derivative C | S. aureus | TBD | Effective |
| Derivative D | M. tuberculosis | TBD | Effective |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine, and how can reaction yields be optimized?
- Methodological Answer : The compound’s pyrimidine core can be synthesized via nucleophilic substitution reactions. For example, chlorination at the 6-position of pyrimidine derivatives is often achieved using POCl₃ under reflux conditions . The methylsulfonyl group can be introduced via oxidation of a methylthio intermediate (e.g., using mCPBA or H₂O₂ in acetic acid) . Ethanamine side chains are typically appended via alkylation or reductive amination, with yields optimized by controlling temperature (60–80°C) and using catalysts like K₂CO₃ .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : To assess purity (>98% recommended for biological studies) using a C18 column and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the methylsulfonyl and chloro substituents .
- NMR : ¹H/¹³C NMR resolves positional isomers; the methylsulfonyl group exhibits a distinct singlet at ~3.5 ppm (¹H) and 40–45 ppm (¹³C) .
Q. What are the key solubility and stability considerations for handling this compound in aqueous buffers?
- Methodological Answer : The compound’s solubility in water is limited (<1 mg/mL at 25°C) due to the hydrophobic pyrimidine core. Use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance solubility . Stability studies indicate degradation under prolonged UV light; store in amber vials at –20°C .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The methylsulfonyl group acts as an electron-withdrawing substituent, activating the pyrimidine ring for cross-coupling at the 4- and 6-positions. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids (1.2 eq) in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS, as competing reactions at the chloro substituent may occur .
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for this compound in kinase inhibition assays?
- Methodological Answer :
- Molecular Docking : Model interactions with ATP-binding pockets (e.g., Src/Abl kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the ethanamine group and hydrophobic contacts with the methylsulfonyl moiety .
- Mutagenesis Studies : Replace key residues (e.g., Lys295 in Abl1) to validate docking predictions .
- IC₅₀ Determination : Use fluorescence polarization assays with ATP-competitive probes (e.g., FITC-labeled ATP) .
Q. How can researchers assess the environmental fate of this compound under OECD guidelines?
- Methodological Answer :
- Photodegradation : Expose to simulated sunlight (λ > 290 nm) in aqueous solutions; quantify degradation products via LC-MS/MS. The chloro group may persist as a stable metabolite .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-h EC₅₀) and algal growth inhibition (72-h IC₅₀). The methylsulfonyl group may increase bioaccumulation potential .
Q. What are the challenges in synthesizing deuterated or fluorinated analogs for tracer studies?
- Methodological Answer :
- Deuterium Labeling : Use Pd/C or Rh catalysts with D₂ gas for H/D exchange at the ethanamine group. Avoid deuteration at the pyrimidine ring to prevent isotopic scrambling .
- Fluorination : Introduce ¹⁸F via nucleophilic aromatic substitution (e.g., K¹⁸F/Kryptofix® 222) at the 6-chloro position; optimize radiochemical purity (>95%) using Sep-Pak® purification .
Data Contradictions and Resolution
Q. Conflicting reports on the compound’s solubility in polar aprotic solvents: How to reconcile discrepancies?
- Resolution : Solubility varies with crystallinity. Recrystallize from ethanol/water (7:3) to obtain a metastable polymorph with higher DMSO solubility (25 mg/mL vs. 10 mg/mL for the native form). Characterize polymorphs via PXRD and DSC .
Q. Discrepancies in reported IC₅₀ values across kinase panels: What factors contribute?
- Resolution : Variability arises from assay conditions (ATP concentration, buffer pH). Standardize assays using 1 mM ATP in Tris-HCl (pH 7.5) and pre-incubate the compound for 30 min. Cross-validate with orthogonal methods like SPR .
Methodological Best Practices
- Synthetic Scale-Up : For gram-scale synthesis, replace POCl₃ with safer reagents like PCl₅, and employ flow chemistry to minimize exothermic risks .
- In Vivo Studies : Formulate as a hydrochloride salt (improved bioavailability) and administer via intraperitoneal injection (10 mg/kg in saline) .
- Troubleshooting NMR Splitting : If the ethanamine protons split unexpectedly, check for rotameric equilibria; acquire spectra at 60°C to coalesce signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
